
ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and an ethyl ester moiety attached to an N-hydroxyimino group. The compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with 1,3-diketones The phenyl and dimethyl groups are introduced through subsequent substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the N-hydroxyimino group to an amine.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate involves its interaction with specific molecular targets. The N-hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-(N-hydroxyimino)acetate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate: Lacks the N-hydroxyimino group, which may result in different biological activities.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group, which can undergo different chemical reactions compared to the ester.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
ethyl (2E)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-hydroxyiminoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-15(19)14(17-20)13-10(2)16-18(11(13)3)12-8-6-5-7-9-12/h5-9,20H,4H2,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKAUQWIZZHGLZ-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B2449231.png)
![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/new.no-structure.jpg)
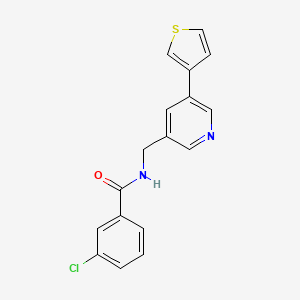
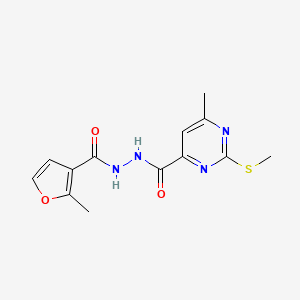
![3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B2449244.png)
![3-(3-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2449246.png)
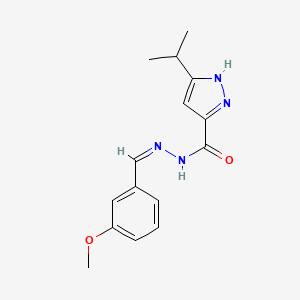
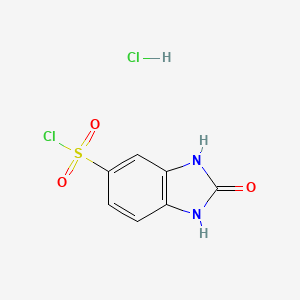
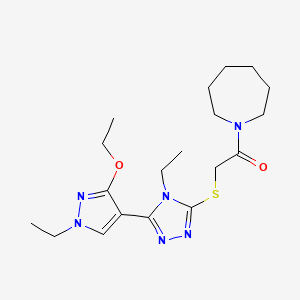
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
